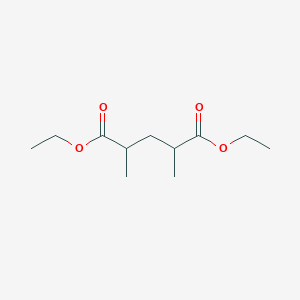
Diethyl 2,4-dimethylpentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,4-dimethylpentanedioate is an organic compound with the molecular formula C11H20O4 It is a diester derivative of 2,4-dimethylpentanedioic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethyl 2,4-dimethylpentanedioate can be synthesized through the esterification of 2,4-dimethylpentanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and ethanol mixture, followed by purification through distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts can enhance the efficiency and yield of the esterification reaction. The product is then purified using techniques such as fractional distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: 2,4-dimethylpentanedioic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Diethyl 2,4-dimethylpentanedioate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl 2,4-dimethylpentanedioate involves its reactivity as an ester. In biological systems, it can be hydrolyzed by esterases to yield the corresponding acid and alcohol. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Diethyl malonate: Another diester with similar reactivity but different structural properties.
Diethyl succinate: Similar ester functionality but with a different carbon backbone.
Dimethyl 2,4-dimethylpentanedioate: A methyl ester analog with slightly different physical and chemical properties.
Uniqueness: Diethyl 2,4-dimethylpentanedioate is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to other similar esters. Its branched structure can influence its behavior in chemical reactions and its applications in various fields.
Propriétés
Numéro CAS |
21239-22-5 |
|---|---|
Formule moléculaire |
C11H20O4 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
diethyl 2,4-dimethylpentanedioate |
InChI |
InChI=1S/C11H20O4/c1-5-14-10(12)8(3)7-9(4)11(13)15-6-2/h8-9H,5-7H2,1-4H3 |
Clé InChI |
SATQNMXUZQUNEW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)CC(C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ammonium, [4-[(Z)-(3-amino-4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenyl]hydroxyoxo-](/img/structure/B13815304.png)
![(1S)-1-[(3aR,5R,6S,6aR)-6-heptoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B13815307.png)
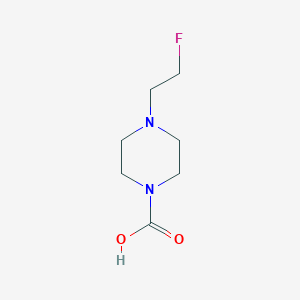
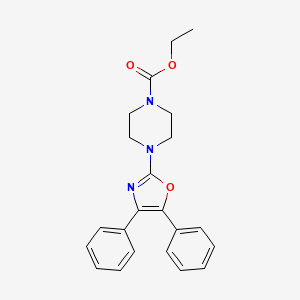
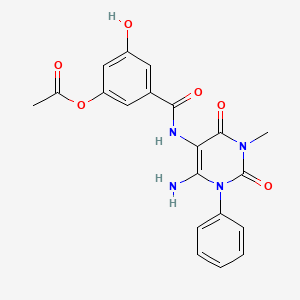
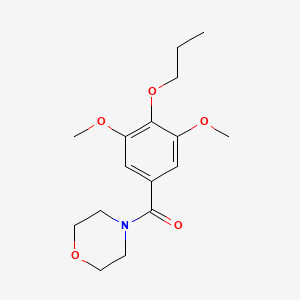
![(1R,2S,4S,5S)-1-(hydroxymethyl)-3,7-dioxatricyclo[4.1.0.02,4]heptan-5-ol](/img/structure/B13815340.png)
![6-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride](/img/structure/B13815348.png)
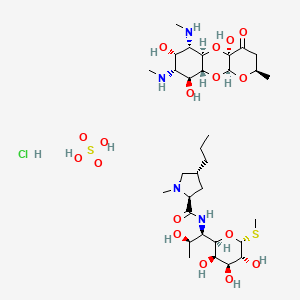
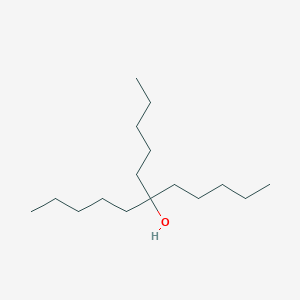
![8-Acetyl-8-aza-bicyclo[3.2.1]octan-3-one](/img/structure/B13815363.png)
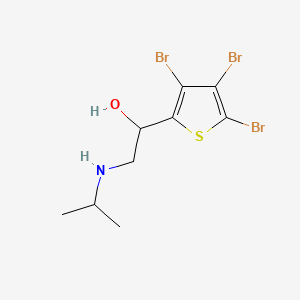
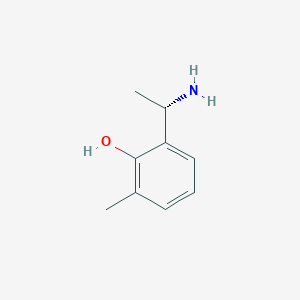
![1-Propanesulfonic acid, 3-[ethyl[3-methyl-4-[[4-(phenylazo)phenyl]azo]phenyl]amino]-, sodium salt](/img/structure/B13815388.png)
